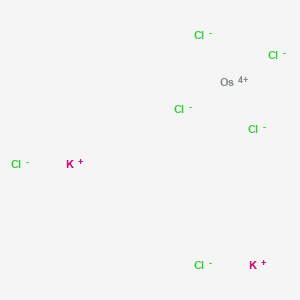

Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hexachlorometallates can be inferred from the structures presented in the papers. For example, the synthesis of potassium hexachlorothalliate dihydrate involves the combination of thallium, chlorine, and potassium in an aqueous solution, followed by crystallization . Similarly, the synthesis of other hexachlorometallates likely follows a pathway involving the reaction of the respective metal with chlorine in the presence of a potassium source.

Molecular Structure Analysis

The molecular structure of hexachlorometallates is characterized by the metal center surrounded by six chloride ligands. In the case of potassium hexachlorothalliate dihydrate, the TlCl6^3- ions form well-defined groups with the thallium atom forming six stable covalent bonds with chlorine . The structure of potassium yttrium hexaniobium octadecachloride features a complex anionic cluster with niobium and chlorine, coordinated by potassium and yttrium cations .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of hexachlorometallates include their crystalline structure, as seen in potassium hexachlorothalliate dihydrate, which has a body-centered tetragonal unit . The compound's stability is influenced by the nature of the metal-chlorine bonds and the overall lattice structure. The electronic properties, such as conductivity and band structure, can be altered by intercalating other elements, as shown in the study of potassium intercalation in hexagonal 2H-MoS2 .

科学的研究の応用

- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .

- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .

- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .

- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .

- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .

- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .

Safety And Hazards

The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .

特性

CAS番号 |

16871-60-6 |

|---|---|

製品名 |

Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- |

分子式 |

Cl6K2Os |

分子量 |

481.1 g/mol |

IUPAC名 |

dipotassium;osmium(4+);hexachloride |

InChI |

InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChIキー |

VGKQJCSDERXWRV-UHFFFAOYSA-H |

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |

その他のCAS番号 |

16871-60-6 1307-78-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)